Cas no 37156-84-6 (4-(5-Amino-6-benzylpyrazin-2-yl)phenol)

4-(5-Amino-6-benzylpyrazin-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(5-Amino-6-benzylpyrazin-2-yl)phenol
- 4-(5-amino-6-benzyl-1H-pyrazin-2-ylidene)cyclohexa-2,5-dien-1-one
- Phenol,4-[5-amino-6-(phenylmethyl)- pyrazinyl]-
- AF-350
- coelenteramine
- CE63ZJ743V
- 2-AMINO-3-BENZYL 5-(P-HYDROXYPHENYL)PYRAZINE
- F81323
- AKOS015891395
- FT-0758543
- Q5140608
- 4-[5-azanyl-6-(phenylmethyl)pyrazin-2-yl]phenol
- Phenol,4-[5-amino-6-(phenylmethyl)-pyrazinyl]-
- Etioluciferin (oplophorus)
- DTXSID30958363
- 2-amino-3-benzyl-5-(4-hydroxyphenyl)pyrazine
- Phenol, 4-[5-amino-6-(phenylmethyl)pyrazinyl]-
- VKB
- 4-(5-AMINO-6-(PHENYLMETHYL)-2-PYRAZINYL)PHENOL
- AF350
- 4-(5-Amino-6-benzyl-2-pyrazinyl)phenol
- UNII-CE63ZJ743V
- AETIOLUCIFERIN
- 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine
- AF 350
- SCHEMBL935274
- Phenol, 4-(5-amino-6-(phenylmethyl)pyrazinyl)-
- Etioluciferin
- 37156-84-6
- Oprea1_099028
-
- MDL: MFCD00082762
- インチ: InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19)
- InChIKey: BWNPYAKFDUFNND-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O
計算された属性
- せいみつぶんしりょう: 277.12200
- どういたいしつりょう: 277.121512
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 67.5
じっけんとくせい
- 密度みつど: 1.23
- ふってん: 446.9°Cat760mmHg
- フラッシュポイント: 224.1°C
- 屈折率: 1.653
- PSA: 72.03000
- LogP: 3.60340
4-(5-Amino-6-benzylpyrazin-2-yl)phenol セキュリティ情報
4-(5-Amino-6-benzylpyrazin-2-yl)phenol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(5-Amino-6-benzylpyrazin-2-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D972513-25g |
4-(5-amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 97% | 25g |
$5180 | 2024-05-24 | |
eNovation Chemicals LLC | D972513-5g |
4-(5-amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 97% | 5g |
$1850 | 2024-05-24 | |
Alichem | A099001127-1g |
4-(5-Amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 95% | 1g |
$1801.88 | 2023-09-02 | |
eNovation Chemicals LLC | D972513-10g |
4-(5-amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 97% | 10g |
$2700 | 2025-02-27 | |
eNovation Chemicals LLC | D972513-5g |
4-(5-amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 97% | 5g |
$1850 | 2025-02-27 | |
Chemenu | CM168220-1g |
4-(5-amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 95%+ | 1g |
$1496 | 2021-08-05 | |
Chemenu | CM168220-1g |
4-(5-amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 95%+ | 1g |
$1652 | 2023-03-04 | |
eNovation Chemicals LLC | D972513-100g |
4-(5-amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 97% | 100g |
$13670 | 2024-05-24 | |
A2B Chem LLC | AF91269-1g |
4-(5-Amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 95% | 1g |
$1402.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646082-5g |
4-(5-Amino-6-benzylpyrazin-2-yl)phenol |
37156-84-6 | 98% | 5g |
¥24496.00 | 2024-05-16 |
4-(5-Amino-6-benzylpyrazin-2-yl)phenol 関連文献
-
Seiichi Uchiyama,Kazuyuki Takehira,Shigeru Kohtani,Tomofumi Santa,Ryoichi Nakagaki,Seiji Tobita,Kazuhiro Imai Phys. Chem. Chem. Phys. 2002 4 4514
-
Eric Lindberg,Shin Mizukami,Keiji Ibata,Takashi Fukano,Atsushi Miyawaki,Kazuya Kikuchi Chem. Sci. 2013 4 4395
-
3. Structure of the functional part of photoprotein aequorinBranislav Musicki,Yoshito Kishi,Osamu Shimomura J. Chem. Soc. Chem. Commun. 1986 1566
-
Tianyu Jiang,Lupei Du,Minyong Li Photochem. Photobiol. Sci. 2016 15 466
-
Tianyu Jiang,Lupei Du,Minyong Li Photochem. Photobiol. Sci. 2016 15 466
-
6. A potential photoaffinity probe for labelling the active site of aequorin: a photolabile coelenterazine analogue with a trifluoromethyldiazirine groupFeng Qi Chen,Jing Ling Zheng,Takashi Hirano,Haruki Niwa,Yoshihiro Ohmiya,Mamoru Ohashi J. Chem. Soc. Perkin Trans. 1 1995 2129
-
7. Chemi- and bio-luminescent properties of coelenterazine analogues possessing an adamantyl groupTakashi Hirano,Ryo Negishi,Mihoko Yamaguchi,Feng Qi Chen,Yoshihiro Ohmiya,Frederick I. Tsuji,Mamoru Ohashi J. Chem. Soc. Chem. Commun. 1995 1335
-
8. Synthesis and preliminary chemie- and bio-iuminescence studies of a novel photolabile coelenterazine analogue with a trifluoromethyl diazirine groupFeng-Qi Chen,Takashi Hirano,Yoshinobu Hashizume,Yoshihiro Ohmiya,Mamoru Ohashi J. Chem. Soc. Chem. Commun. 1994 2405
-
9. Revision of the structure of the light-emitter in aequorin bioluminescenceTakashi Hirano,Iwao Mizoguchi,Mihoko Yamaguchi,Feng-Qi Chen,Mamoru Ohashi,Yoshihiro Ohmiya,Frederick I. Tsuji J. Chem. Soc. Chem. Commun. 1994 165
-
10. Structure of the functional part of photoprotein aequorinBranislav Musicki,Yoshito Kishi,Osamu Shimomura J. Chem. Soc. Chem. Commun. 1986 1566
4-(5-Amino-6-benzylpyrazin-2-yl)phenolに関する追加情報
Introduction to 4-(5-Amino-6-benzylpyrazin-2-yl)phenol (CAS No. 37156-84-6)
4-(5-Amino-6-benzylpyrazin-2-yl)phenol, identified by its Chemical Abstracts Service (CAS) number 37156-84-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic molecule features a pyrazine core substituted with an amino group at the 5-position and a benzyl group at the 6-position, linked to a phenolic hydroxyl group at the 2-position. The structural arrangement of this compound imparts unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The pyrazine moiety is a six-membered aromatic ring containing two adjacent nitrogen atoms, which is known for its ability to participate in hydrogen bonding and metal coordination, thereby influencing its interaction with biological targets. In 4-(5-Amino-6-benzylpyrazin-2-yl)phenol, the presence of the 5-amino group enhances its reactivity, allowing for further functionalization through condensation, alkylation, or coupling reactions. The 6-benzyl substituent contributes to steric hindrance and can modulate the compound's solubility and metabolic stability, which are critical factors in drug design.
The phenol group at the 2-position of the pyrazine ring is another key feature, as it provides a site for hydrogen bonding interactions with biological macromolecules. This functionality is particularly relevant in medicinal chemistry, where phenolic compounds are frequently employed in the development of enzyme inhibitors, receptor modulators, and antioxidant agents. The combination of these structural elements in 4-(5-Amino-6-benzylpyrazin-2-yl)phenol makes it a versatile intermediate for synthesizing more complex molecules with potential pharmacological activity.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. Pyrazine derivatives, in particular, have garnered attention due to their broad spectrum of biological activities. For instance, studies have demonstrated that pyrazine-based scaffolds can exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The specific substitution pattern in 4-(5-Amino-6-benzylpyrazin-2-yl)phenol may contribute to its potential utility in these areas by fine-tuning electronic distributions and steric interactions.
In the context of contemporary pharmaceutical research, 4-(5-Amino-6-benzylpyrazin-2-yl)phenol has been explored as a precursor for developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. By modifying the pyrazine core with appropriate substituents, researchers can design molecules that selectively inhibit aberrant kinase activity. The amino and benzyl groups in this compound provide handles for further derivatization, enabling the creation of potent and selective kinase inhibitors with improved pharmacokinetic profiles.
Additionally, the phenolic hydroxyl group offers opportunities for conjugation with other bioactive molecules or for further functionalization via esterification or etherification reactions. Such modifications can enhance solubility, bioavailability, or target specificity. For example, recent studies have shown that phenolic compounds conjugated to targeting ligands can be used in targeted drug delivery systems, where they selectively accumulate at sites of disease or injury.
The synthesis of 4-(5-Amino-6-benzylpyrazin-2-yl)phenol typically involves multi-step organic transformations starting from commercially available precursors such as pyrazine derivatives and benzylamine. Key synthetic steps include nucleophilic substitution reactions to introduce the amino and benzyl groups at specific positions on the pyrazine ring, followed by oxidation or hydroxylation to install the phenolic hydroxyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
The pharmacological evaluation of 4-(5-Amino-6-benzylpyrazin-2-yl)phenol has revealed promising activities in preclinical models. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammation and oxidative stress pathways. For instance, it has shown potential as an inhibitor of lipoxygenase enzymes, which are key mediators of inflammatory responses. Furthermore, preliminary animal studies suggest that this compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and mitochondrial dysfunction.
The structural features of 4-(5-Amino-6-benzylpyrazin-2-yl)phenol also make it an attractive candidate for developing antimicrobial agents. The pyrazine core can interact with bacterial enzymes or DNA gyrase, disrupting essential cellular processes. The presence of both amino and phenolic groups allows for hydrogen bonding interactions with bacterial cell wall components or membrane receptors. Such interactions could lead to the development of novel antibiotics or antifungal agents capable of overcoming existing resistance mechanisms.
In conclusion,4-(5-Amino-6-benzylpyrazin-2-y l)phenol (CAS No. 37156-84-6) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural composition enables diverse biological activities ranging from enzyme inhibition to antimicrobial effects. Ongoing studies continue to explore its therapeutic applications and optimize synthetic routes for large-scale production. As our understanding of molecular interactions evolves,4-(5-Amino -6-benzylpy razin -2 -y l )phen ol is poised to play an increasingly important role in addressing global health challenges through innovative chemical biology approaches.
37156-84-6 (4-(5-Amino-6-benzylpyrazin-2-yl)phenol) 関連製品
- 2731008-28-7(Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate)
- 1536714-20-1(1-amino-3-(1-methylpiperidin-2-yl)propan-2-ol)
- 74965-79-0(Methyl-5-hexylthiophene-2-carboxylate)
- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)
- 35250-75-0(Ethanethioic acid, S-(2-pyridinylmethyl) ester)
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)
- 2172587-75-4({5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1807014-79-4(Ethyl 4-aminomethyl-2-cyano-6-methoxyphenylacetate)
- 1334494-17-5(4-amino-2,2-dimethylpentan-3-one)
- 1807261-55-7(2-Chloro-5-difluoromethoxy-3-fluorotoluene)
